5alpha-Androstane-3,6,17-trione

Aromatase inhibition mechanism CYP19A1 Reversible vs. irreversible inhibitor

5α-Androstane-3,6,17-trione is a DEA Schedule III controlled substance supplied at ≥98% purity. Its key differentiator is the estradiol-sparing aromatase inhibition profile: unlike 4-AT and non-steroidal inhibitors, it raises endogenous testosterone without lowering estradiol outside normal limits, as shown in a patent-disclosed pilot study. This makes it uniquely suited for research on androgen-dependent physiology where maintaining physiological estradiol levels is critical. Suitable for SAR studies, metabolomics, and forensic analysis. Note: Requires Schedule III handling and documentation.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 2243-05-2
Cat. No. B160990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Androstane-3,6,17-trione
CAS2243-05-2
Synonyms5α-androstan-3,6,17-trione
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1C(=O)CC3C2CCC4(C3CCC4=O)C
InChIInChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-15H,3-10H2,1-2H3/t12-,13-,14-,15+,18+,19-/m0/s1
InChIKeyMGUDNDBPVZPSQA-JOFNPIDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Androstane-3,6,17-trione (CAS 2243-05-2): Compound Identity, Pharmacological Class, and Research-Grade Specifications


5α-Androstane-3,6,17-trione (CAS 2243-05-2, molecular formula C₁₉H₂₆O₃, MW 302.41), also referred to as Kneller's Trione, is a synthetic 5α-reduced androstane steroid bearing three ketone functionalities at positions C-3, C-6, and C-17 . It is structurally characterized as the saturated A-ring analog of 4-androstene-3,6,17-trione (4-AT, 6-OXO), a known irreversible aromatase inhibitor [1]. The compound is classified as a competitive inhibitor of human placental aromatase (CYP19A1) and has been investigated for its capacity to elevate endogenous testosterone without concomitantly suppressing plasma estradiol outside normal physiological ranges [2]. It is regulated as a Schedule III controlled substance in the United States and is supplied at ≥98% purity as a crystalline solid for forensic and research applications .

Why 5alpha-Androstane-3,6,17-trione Cannot Be Substituted by Generic Aromatase Inhibitors or In-Class Androstane Triones


In-class androstane-3,6,17-triones are not functionally interchangeable because the saturation state of the A-ring fundamentally alters the mechanism of aromatase interaction. 4-Androstene-3,6,17-trione (4-AT) acts as a suicide substrate that requires enzyme-catalyzed oxygenation at C-19 to generate a reactive electrophile that irreversibly inactivates aromatase, whereas 5α-androstane-3,6,17-trione lacks the C4–C5 double bond and the 19-methyl group geometry required for this activation, converting it into a purely competitive, reversible inhibitor with a distinct Ki range [1]. This mechanistic divergence translates into a profoundly different pharmacological profile: 4-AT and non-steroidal aromatase inhibitors such as anastrozole and letrozole suppress plasma estradiol, often to below-normal levels, while the patent-disclosed pilot data for 5α-androstane-3,6,17-trione indicate that it raises total and bioavailable testosterone without driving estradiol outside accepted normal limits at oral doses up to 100 mg/day [2]. Additionally, its DEA Schedule III classification imposes sourcing restrictions that do not apply to unscheduled analogs, making cross-substitution legally and operationally non-trivial .

Product-Specific Quantitative Evidence for 5alpha-Androstane-3,6,17-trione: Comparator-Anchored Differentiation Data


Mechanism of Aromatase Inhibition: Competitive (Reversible) vs. Suicide-Substrate (Irreversible) Inactivation

5α-Androstane-3,6,17-trione (compound 3 in Numazawa et al., 1995) functions as a competitive, reversible inhibitor of human placental aromatase, in contrast to its direct structural analog 4-androstene-3,6,17-trione (compound 1), which is a mechanism-based suicide substrate requiring NADPH-dependent C-19 oxygenation to generate a reactive electrophile that irreversibly inactivates the enzyme [1]. The 5α-reduced derivative does not undergo this activation and does not cause time-dependent inactivation. This mechanistic distinction is confirmed by the absence of pseudo-first-order inactivation kinetics for compound 3, whereas the 19-nor derivative (compound 2) exhibited a rate constant for inactivation (k_inact) of 0.148 min⁻¹ in the presence of NADPH in air, and the parent compound 1 is also established as an irreversible inactivator [1].

Aromatase inhibition mechanism CYP19A1 Reversible vs. irreversible inhibitor Suicide substrate Human placental microsomes

Aromatase Inhibitory Potency: Apparent Ki Range and Rank-Order Positioning Relative to In-Class Triones

In the same study by Numazawa et al. (1995), the 5α-reduced derivative of 4-androstene-3,6,17-trione (compound 3, i.e., 5α-androstane-3,6,17-trione) was among six steroids tested for competitive aromatase inhibition in human placental microsomes. The apparent Ki values for all active compounds ranged from 50 to 820 nM, with the 5α-androstane-3-one derivative (compound 5) being the most potent within this set [1]. Critically, the inhibitory activity of the 5α-reduced derivative (compound 3) was explicitly reported to be less potent than that of the parent compound 1 (4-androstene-3,6,17-trione) [1]. Although the exact Ki for compound 3 is not individually tabulated in the abstract, its placement within the 50–820 nM Ki range and below the potency of the parent irreversible inhibitor establishes a quantitative potency envelope that is inferior to 4-AT [1].

Aromatase inhibition constant Ki determination Structure-activity relationship 5α-reduced steroids Competitive inhibitor potency

Testosterone-to-Estradiol Ratio Modulation: Selective Androgen Elevation Without Estradiol Suppression Below Normal Limits

According to the patent disclosure by Kneller (US20090306031A1), 5α-androstane-3,6,17-trione was evaluated in a pilot study involving three male subjects receiving oral doses of 25 mg, 50 mg, and 100 mg per day. The patent asserts that the compound produced 'substantial and significant increases in plasma testosterone levels in men while inducing no changes outside the accepted normal limits for plasma estradiol levels' [1]. Doses of 250 mg and 500 mg per day also raised total testosterone and bioavailable testosterone without added benefit over 100 mg/day. At 750 mg/day, a priapism event led to subject withdrawal, but no other adverse events were noted, and liver function, kidney function, blood lipid levels, blood pressure, heart rate, and body temperature remained within medically established normal ranges [1]. In contrast, established aromatase inhibitors—including 4-androstene-3,6,17-trione (6-OXO), anastrozole, and letrozole—are well-documented to suppress circulating estradiol, frequently below the lower limit of normal, which is associated with adverse effects on bone density, cognitive function, cardiovascular health, and sexual function [1].

Testosterone elevation Estradiol sparing T/E ratio Oral dosing Endogenous androgen modulation

Regulatory Scheduling Status: DEA Schedule III Classification as a Procurement-Relevant Differentiator

5α-Androstane-3,6,17-trione is classified as a Schedule III controlled substance under the U.S. Controlled Substances Act (DEA CSA Schedule III, CSCN: 4000) [1]. This regulatory designation distinguishes it from structurally analogous androstane triones that are not scheduled, such as 4-androstene-3,6,17-trione (4-AT, 6-OXO), which is marketed as a dietary supplement ingredient and is not federally scheduled as a controlled substance [1]. The Schedule III status imposes specific procurement, handling, record-keeping, and storage requirements, including DEA registration for purchasers, and restricts interstate commerce. This classification positions 5α-androstane-3,6,17-trione as a forensic reference standard candidate for analytical toxicology and doping-control laboratories that require authenticated controlled-substance reference materials, a role for which its unscheduled analogs are not suitable .

DEA scheduling Controlled substance Forensic standard Procurement compliance Regulatory status

Physicochemical and Formulation Properties: Melting Point, Solubility, and Purity Specifications for Experimental Reproducibility

5α-Androstane-3,6,17-trione is supplied as a crystalline solid with a reported melting point of 188.5–190.5 °C and a purity specification of ≥98% (Cayman Chemical, Product No. 17945) [1]. Its solubility profile is solvent-dependent: 50 mg/mL in DMF, 30 mg/mL in DMSO, 5 mg/mL in ethanol, and 0.5 mg/mL in DMF:PBS (pH 7.2, 1:1) . Predicted physicochemical parameters include a boiling point of 452.2 ± 45.0 °C (at 760 mmHg), density of 1.147 ± 0.06 g/cm³ (predicted), ACD/LogP of 1.19, and zero H-bond donors [1]. While these properties are not unique among androstane triones—4-androstene-3,6,17-trione shares similar solubility characteristics—the documented melting point range provides a quality-control benchmark for identity verification by differential scanning calorimetry or capillary melting-point apparatus, which is relevant for laboratories performing in-house purity confirmation .

Melting point Solubility profile Purity specification Crystalline solid Formulation compatibility

Metabolic Origin as a Testosterone Biotransformation Product: Relevance for Steroid Metabolism and Anti-Doping Research

5α-Androstane-3,6,17-trione has been identified as a biotransformation product of testosterone in microbial systems and as a metabolite in mammalian steroid hydroxylation pathways [1][2]. Specifically, Ofner et al. partially identified C₁₉O₃-steroid radiometabolites from testosterone in prostatic tissue as 5α-reduced 6- and 7-hydroxylated species, which upon CrO₃ oxidation yielded 5α-androstane-3,6,17-trione and 5α-androstane-3,7,17-trione, respectively, confirming its identity by crystallization to constant specific activity [2]. Additionally, Szykuła et al. reported the isolation of 5α-androstane-3,6,17-trione as a novel microbial conversion product from upgraded neutral fractions of tall oil using Mycobacterium species NRRL B-3683 and NRRL B-3805 [3]. This metabolic origin distinguishes it from purely synthetic aromatase inhibitors like anastrozole and letrozole (which are achiral, non-steroidal compounds not found in nature) and from 4-androstene-3,6,17-trione, which is not a known endogenous metabolite [2].

Testosterone metabolism Biotransformation product Microbial steroid conversion Forensic toxicology Doping control

Evidence-Based Research and Industrial Application Scenarios for 5alpha-Androstane-3,6,17-trione


Mechanistic Enzymology: Reversible Aromatase Inhibition Studies Requiring Equilibrium-Binding Kinetics

For laboratories investigating the structure-activity relationships of steroidal aromatase inhibitors, 5α-androstane-3,6,17-trione provides a critical tool as a purely competitive, reversible inhibitor with an apparent Ki in the 50–820 nM range, as established in human placental microsome assays . Unlike 4-androstene-3,6,17-trione, which acts as a suicide substrate and confounds steady-state kinetic measurements through time-dependent irreversible inactivation, this compound enables accurate determination of equilibrium-binding parameters (Ki, Kd) without the need for inactivation rate corrections. This is essential for generating clean SAR datasets in aromatase inhibitor drug discovery programs.

Forensic Toxicology and Doping-Control Reference Standard for a Schedule III Controlled Androstane

Forensic and WADA-accredited anti-doping laboratories require authenticated reference materials for Schedule III controlled substances to support method validation, court-admissible evidence generation, and proficiency testing. As documented, 5α-androstane-3,6,17-trione is a DEA Schedule III substance (CSCN: 4000) supplied at ≥98% purity with a melting point of 188.5–190.5 °C and GC-MS spectral data available through the Cayman Spectral Library . Its dual identity as a synthetic designer steroid and a documented testosterone biotransformation product makes it uniquely relevant for comprehensive analytical panels targeting both exogenous administration and endogenous steroid-profile perturbations .

In Vivo Androgen Modulation Models Requiring Estradiol-Sparing Pharmacology

Investigators designing rodent or non-human primate studies of androgen-dependent physiology where maintenance of physiological estradiol levels is desired—such as bone turnover, cognitive function, or cardiovascular endpoints—may select 5α-androstane-3,6,17-trione based on the estradiol-sparing profile described in the Kneller patent . The patent reports that oral doses of 25–100 mg/day in male subjects elevated total and bioavailable testosterone without reducing estradiol outside accepted normal limits, a profile qualitatively distinct from that of 4-AT, anastrozole, and letrozole . Researchers must note that this evidence derives from a patent-disclosed pilot study (n=3) and has not been independently replicated in peer-reviewed journals; confirmatory pharmacokinetic/pharmacodynamic studies should precede large-scale animal experimentation.

Steroid Metabolomics and Testosterone Biotransformation Pathway Tracing

For metabolomics laboratories mapping the 5α-reduced androgen metabolic network, 5α-androstane-3,6,17-trione serves as an authentic reference standard for a documented product of testosterone 6-hydroxylation and subsequent oxidation, as confirmed by Ofner et al. through CrO₃ oxidation and crystallization to constant specific activity in prostatic tissue incubations . Its availability as a characterized crystalline solid with defined purity facilitates its use as a calibrator in LC-MS/MS or GC-MS assays targeting poly-oxygenated androstane metabolites in biological matrices, a capability not offered by the purely synthetic, non-metabolite aromatase inhibitors anastrozole or letrozole .

Quote Request

Request a Quote for 5alpha-Androstane-3,6,17-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.